molecular formula C14H14BFO3 B2511399 2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid CAS No. 2096331-49-4

2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid

Cat. No.: B2511399
CAS No.: 2096331-49-4
M. Wt: 260.07
InChI Key: YYDQCNDNFRBVGM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H Nuclear Magnetic Resonance (NMR) data for related boronic acids (e.g., 3-(benzyloxy)-5-fluoro-4-methylphenylboronic acid) reveal characteristic peaks:

  • Aromatic protons resonate between δ 6.8–7.5 ppm , with splitting patterns dependent on adjacent substituents.
  • The benzyloxy methylene group (-OCH₂C₆H₅) appears as a singlet near δ 5.1–5.2 ppm .
  • Methyl groups (-CH₃) attached to the aromatic ring typically show signals near δ 2.3–2.5 ppm .

13C Nuclear Magnetic Resonance (NMR) spectra would display:

  • Aromatic carbons in the range of δ 110–160 ppm , with deshielded carbons adjacent to electronegative groups (e.g., fluorine).
  • The boronic acid carbon appears near δ 30–35 ppm , though this varies with solvent and pH.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • O-H stretching of the boronic acid group at 3200–3400 cm⁻¹ .
  • B-O vibrations near 1350–1450 cm⁻¹ .
  • C-F stretching at 1100–1250 cm⁻¹ and C-O-C asymmetric stretching (benzyloxy group) at 1200–1300 cm⁻¹ .

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectra typically show a molecular ion peak at m/z 260.07 [M+H]⁺ , consistent with the molecular formula C₁₄H₁₄BFO₃. Fragmentation patterns include loss of the benzyloxy group (-C₆H₅CH₂O, m/z 91 ) and boronic acid dehydration (-H₂O, m/z 242 ).

Comparative Analysis with Structural Analogues

Comparisons to structurally similar compounds, such as 2-fluoro-4-biphenylylboronic acid (C₁₂H₁₀BFO₂), highlight the influence of the benzyloxy and methyl groups on spectral properties. For instance, the benzyloxy group introduces additional aromatic protons in the δ 7.2–7.4 ppm range, absent in non-benzylated analogues.

Properties

IUPAC Name

(4-fluoro-5-methyl-2-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BFO3/c1-10-7-12(15(17)18)14(8-13(10)16)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDQCNDNFRBVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OCC2=CC=CC=C2)F)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of a phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Boronic Acid Formation: The final step involves the formation of the boronic acid group through the reaction of the aryl halide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction is the most prominent application of 2-(benzyloxy)-4-fluoro-5-methylphenylboronic acid. It facilitates carbon-carbon bond formation with aryl/vinyl halides under mild conditions.

Reaction Component Typical Conditions Key Observations
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with ligands (e.g., Josiphos, SPhos)Ligand choice impacts yield and enantioselectivity in asymmetric couplings .
Base K₂CO₃, Na₂CO₃, or K₃PO₄Biphase systems (H₂O/THF) with phase-transfer catalysts (TBAB) enhance efficiency .
Electrophile Aryl bromides/chlorides (e.g., 4-bromotoluene, 2-chloropyridine)Electron-deficient halides react faster due to facilitated oxidative addition .
Temperature 50–100°C under inert atmosphere (N₂/Ar)Elevated temperatures improve kinetics but may degrade sensitive substituents.

Mechanistic Insights :

  • Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide.

  • Transmetalation : Boronic acid transfers the aryl group to Pdᴵᴵ, forming a Pdᴵᴵ–aryl intermediate.

  • Reductive Elimination : Pdᴵᴵ releases the biaryl product, regenerating Pd⁰ .

Nucleophilic Aromatic Substitution

The electron-withdrawing fluoro group activates the aromatic ring for nucleophilic displacement under specific conditions.

Reaction Conditions Outcome
Displacement of Fluorine Strong bases (e.g., LDA, KHMDS) in polar aprotic solventsFluorine replaced by amines/thiols, though steric hindrance from methyl and benzyloxy groups limits reactivity.

Esterification and Transesterification

The boronic acid group reacts with diols to form stable cyclic boronate esters, enabling protection/deprotection strategies.

Diol Conditions Application
PinacolReflux in toluene, Dean-StarkForms air-stable esters for storage or iterative synthesis .
Ethylene glycolRoom temperature, acidic pHReversible esterification used in dynamic combinatorial chemistry .

Oxidation to Phenols

Controlled oxidation converts the boronic acid group to a hydroxyl group, yielding polyfunctional phenolic derivatives.

Oxidizing Agent Conditions Yield
H₂O₂ (30%)AcOH, 50°C, 12 h75–85%
NaBO₃·4H₂OH₂O/THF, rt, 6 h60–70%

Cross-Coupling Beyond Suzuki

The compound participates in other transition-metal-catalyzed reactions:

Negishi Coupling

  • Reagents : Organozinc halides (e.g., PhZnCl).

  • Catalyst : NiCl₂(dppe) or Pd₂(dba)₃ with chiral ligands.

  • Outcome : Enantioselective formation of axially chiral biaryls (up to 92% ee) .

Hiyama Coupling

  • Reagents : Aryl silanes.

  • Conditions : Pd(OAc)₂, TBAF, DMF.

  • Note : Fluoride ions activate silanes via pentacoordinate intermediates .

Directed ortho-Metalation

The boronic acid group directs regioselective functionalization of the aromatic ring.

Reagent Product Selectivity
n-BuLi/TMEDA3-Substituted derivativesMethyl and benzyloxy groups block competing sites .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid is widely utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in developing anti-cancer agents. The compound's ability to form stable complexes with biomolecules enhances its efficacy in drug formulations .

Potential in Boron Neutron Capture Therapy:
Research indicates that this compound may be investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment modality that exploits the unique properties of boron compounds to selectively destroy cancer cells.

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions:
In organic chemistry, this compound serves as a critical reagent in Suzuki-Miyaura cross-coupling reactions. This process facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules essential for pharmaceuticals and agrochemicals .

Building Block for Complex Molecules:
The compound acts as a versatile building block for synthesizing various substituted derivatives, which can lead to the development of novel compounds with unique properties.

Bioconjugation

Selective Binding to Biomolecules:
The boronic acid functionality of this compound allows for selective binding to diols, making it valuable in bioconjugation techniques. This property is particularly useful for labeling biomolecules and enhancing imaging techniques in biotechnology .

Applications in Drug Delivery Systems:
Due to its ability to form reversible covalent bonds with biomolecules, this compound can be utilized in drug delivery systems, improving the targeting and efficacy of therapeutic agents .

Sensor Development

Chemical Sensors for Glucose Detection:
The compound is being explored for its potential application in developing chemical sensors, particularly for detecting glucose levels. This capability offers significant benefits for diabetes management through its selective binding properties .

Material Science

Advanced Materials and Polymers:
In material science, this compound is incorporated into advanced materials and polymers. Its unique properties improve mechanical and thermal stability, making it suitable for high-performance applications across various industries .

Summary Table of Applications

Application Area Description
Pharmaceutical DevelopmentKey intermediate in anti-cancer drug synthesis; potential use in BNCT.
Organic SynthesisReagent in Suzuki-Miyaura cross-coupling reactions; building block for complex organic molecules.
BioconjugationSelective binding to diols; useful in drug delivery systems and biomolecule labeling.
Sensor DevelopmentPotential application in glucose detection sensors for diabetes management.
Material ScienceImproves mechanical and thermal stability of polymers; used in advanced materials development.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The compound can also participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares key structural and functional attributes of 2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid with analogous boronic acids:

Compound Name Substituents (Positions) Molecular Weight CAS Number Key Differences & Reactivity Notes References
This compound 2-BnO, 4-F, 5-Me 274.1 g/mol 2096331-49-4 High steric hindrance at ortho position; electron-donating BnO enhances stability in coupling reactions.
2-Benzyloxy-5-fluorophenylboronic acid 2-BnO, 5-F 246.0 g/mol 850589-56-9 Lacks methyl group; reduced steric bulk may increase reaction rates but lower selectivity.
4-Benzyloxy-2-fluorobenzeneboronic acid 4-BnO, 2-F 246.0 g/mol 133057-83-7 Benzyloxy at para position alters electronic effects (meta-directing vs. ortho-directing).
2-Fluoro-4-methoxyphenylboronic acid 2-F, 4-OMe 169.9 g/mol 162101-31-7 Methoxy group (smaller than BnO) reduces steric hindrance; electron-donating OMe accelerates coupling.
3-Benzyloxy-5-fluorophenylboronic acid 3-BnO, 5-F 246.0 g/mol 850589-56-9 Benzyloxy at meta position changes regioselectivity in cross-couplings.
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid 2-F, 5-(CH₃NHCO) 197.0 g/mol 874289-40-4 Carbamoyl group introduces hydrogen-bonding capability; may complicate purification.

Functional Group Variations

  • Benzyloxy vs. Methoxy: Benzyloxy groups (e.g., in the target compound) provide greater steric bulk and lipophilicity compared to methoxy groups (e.g., 2-Fluoro-4-methoxyphenylboronic acid), which can improve solubility in non-polar solvents but slow reaction kinetics .
  • Methyl vs. Trifluoromethyl : The methyl group in the target compound is electron-donating, whereas trifluoromethyl groups (e.g., in 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid) are strongly electron-withdrawing, altering the boronic acid’s electrophilicity .
  • Carbamoyl vs.

Suzuki-Miyaura Cross-Coupling Performance

  • The target compound’s ortho-benzyloxy group creates steric hindrance, favoring couplings with less bulky partners (e.g., aryl chlorides) but requiring optimized catalyst systems (e.g., Pd(PPh₃)₄) .
  • Analogues lacking the methyl group (e.g., 2-Benzyloxy-5-fluorophenylboronic acid) show faster reaction rates but lower selectivity due to reduced steric control .
  • Methoxy-substituted derivatives (e.g., 2-Fluoro-4-methoxyphenylboronic acid) exhibit higher reactivity in electron-deficient systems but are prone to protodeboronation under acidic conditions .

Stability and Handling

  • Benzyloxy-containing boronic acids generally require anhydrous storage to prevent hydrolysis, whereas carbamoyl derivatives (e.g., (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid) may need protection from light .
  • Fluorinated compounds like the target molecule often exhibit enhanced metabolic stability in pharmaceutical applications compared to non-fluorinated analogues .

Biological Activity

2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound this compound is characterized by the following structural features:

  • Boronic Acid Functional Group : Essential for its reactivity and biological interactions.
  • Fluorine Substitution : The presence of fluorine can enhance lipophilicity and metabolic stability.
  • Benzyloxy Group : This moiety can influence the compound's solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues. This compound may exhibit similar inhibitory effects on specific enzymes involved in disease pathways.
  • Targeting Protein Interactions : The compound may disrupt protein-protein interactions critical for cellular signaling pathways, particularly in cancer biology.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Key findings include:

  • Cytotoxic Effects : Studies on various cancer cell lines, such as MCF-7 (breast cancer) and OVCAR-3 (ovarian cancer), demonstrated that this compound induces apoptosis through the activation of caspase pathways. The IC50 values suggest potent cytotoxicity at low concentrations, indicating its potential as an anticancer agent .
Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Apoptosis via caspase activation
OVCAR-33.0Disruption of cell cycle progression

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation:

  • Inhibition of COX Enzymes : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. This inhibition could lead to decreased production of pro-inflammatory mediators .

Case Studies

  • Study on MCF-7 Cells :
    • Researchers treated MCF-7 cells with varying concentrations of this compound and observed a dose-dependent increase in apoptosis markers such as annexin V positivity and caspase activation.
  • Animal Model Studies :
    • In vivo studies using mouse models of breast cancer demonstrated that administration of the compound resulted in reduced tumor size and weight compared to controls, supporting its potential therapeutic efficacy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid for high purity and yield?

  • Methodology : Begin with halogenated precursors (e.g., bromo or iodo derivatives) and employ Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) under inert conditions. Adjust reaction parameters such as solvent polarity (THF or DMF), temperature (80–100°C), and stoichiometry of bis(pinacolato)diboron (1.2–1.5 equivalents) to maximize yield . Monitor reaction progress via TLC or HPLC and purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy, fluorine, and methyl groups). Fluorine’s deshielding effect (~δ -110 ppm in ¹⁹F NMR) distinguishes its position. IR spectroscopy verifies B-O and aryl ether bonds (stretching at ~1350 cm⁻¹ and 1250 cm⁻¹, respectively). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at ~274.1 g/mol) .

Q. How does the benzyloxy group influence the compound’s stability during storage?

  • Methodology : The benzyloxy group enhances solubility in organic solvents but increases sensitivity to light and moisture. Store the compound at 0–4°C in amber vials under argon. Pre-dry storage solvents (e.g., THF or DCM) over molecular sieves to prevent hydrolysis of the boronic acid moiety .

Advanced Research Questions

Q. What strategies mitigate competing side reactions in Suzuki-Miyaura couplings involving this boronic acid?

  • Methodology : Use bulky ligands (e.g., SPhos or XPhos) to suppress protodeboronation. Optimize base strength (e.g., K₂CO₃ vs. CsF) to balance reaction rate and stability. Additives like LiCl (1–2 equivalents) can stabilize the boronate intermediate. For electron-deficient aryl halides, employ microwave-assisted heating (50–80°C, 1–2 hrs) to accelerate cross-coupling .

Q. How do steric and electronic effects of substituents (fluoro, methyl, benzyloxy) impact reactivity in cross-coupling reactions?

  • Data Analysis :

SubstituentElectronic EffectSteric EffectReactivity Trend
FluoroElectron-withdrawingMinimalAccelerates oxidative addition
MethylElectron-donatingModerateReduces steric hindrance at boron
BenzyloxyElectron-donatingHighStabilizes boronate via resonance
  • The fluoro group enhances electrophilicity at the para position, while benzyloxy’s steric bulk may slow transmetalation. Use DFT calculations (e.g., Gaussian) to model transition states .

Q. What computational tools predict the compound’s binding affinity in bioconjugation or enzyme inhibition studies?

  • Methodology : Perform molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., serine hydrolases). Parameterize the boronic acid’s Lewis acidity using QM/MM simulations (ORCA/Amber). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (Kd) .

Contradiction Analysis and Troubleshooting

Q. Why do conflicting reports exist regarding this compound’s solubility in aqueous solutions?

  • Resolution : The benzyloxy group confers hydrophobicity, but pH-dependent boronate formation (B(OH)₃⁻) enhances water solubility above pH 8.5. Use buffered solutions (e.g., PBS at pH 9.0) for biological assays. Conflicting data may arise from unaccounted ionic strength or temperature variations .

Q. How to address inconsistent yields in multi-step syntheses involving this boronic acid?

  • Troubleshooting :

  • Step 1 : Ensure rigorous exclusion of oxygen (Schlenk line) during Pd-catalyzed steps to prevent catalyst deactivation.
  • Step 2 : Protect the boronic acid with pinacol ester (if intermediates are unstable) and deprotect before cross-coupling.
  • Step 3 : Use scavengers (e.g., QuadraSil MP) to remove residual Pd in final products .

Safety and Handling

Q. What precautions are critical when handling this compound under acidic or basic conditions?

  • Protocol : In acidic media, boronic acids can release boric acid, which is toxic. Use neutral buffers (pH 6–8) for aqueous work. Under basic conditions, avoid prolonged exposure to strong bases (e.g., NaOH) to prevent decomposition. Always use PPE (gloves, goggles) and work in a fume hood .

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